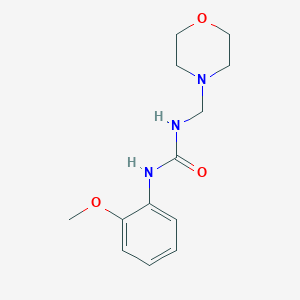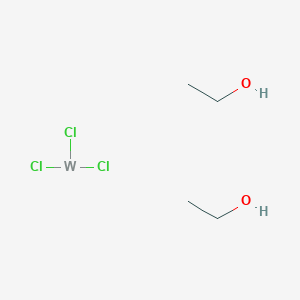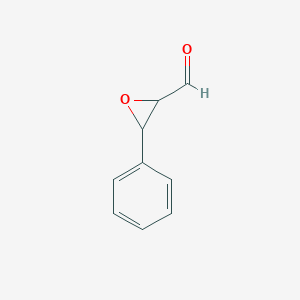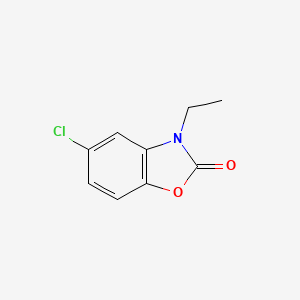
2-Benzoxazolinone, 5-chloro-3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 5-chloro-3-ethyl- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a chlorine atom at the 5th position and an ethyl group at the 3rd position. Benzoxazolinone derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Benzoxazolinone, 5-chloro-3-ethyl- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method allows for the continuous-flow preparation of 2-benzoxazolinone, which can then be chlorinated to obtain the 5-chloro derivative . The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Industrial production methods for this compound may involve batch processes where the chlorination of 2-benzoxazolinone is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Benzoxazolinone, 5-chloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5th position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-ethyl- involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Benzoxazolinone, 5-chloro-3-ethyl- can be compared with other benzoxazolinone derivatives such as:
2-Benzoxazolinone: The parent compound without the chlorine and ethyl substitutions.
5-Chloro-2-Benzoxazolinone: A derivative with only the chlorine substitution at the 5th position.
3-Ethyl-2-Benzoxazolinone: A derivative with only the ethyl substitution at the 3rd position.
The uniqueness of 2-Benzoxazolinone, 5-chloro-3-ethyl- lies in its combined substitutions, which can confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
5790-91-0 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI Key |
NGNSUTIRTDXXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


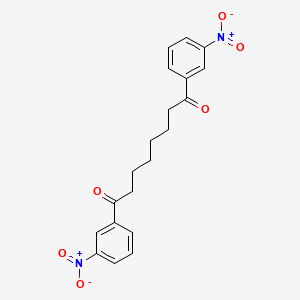
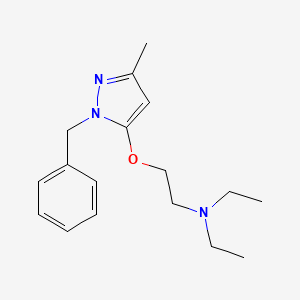
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
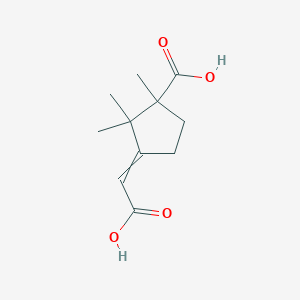
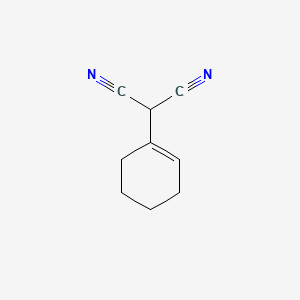
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
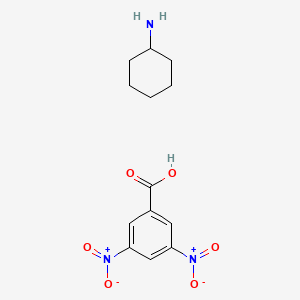
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
